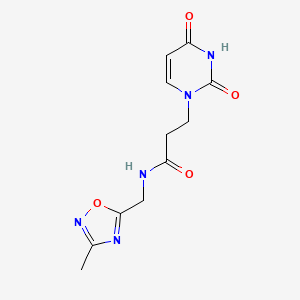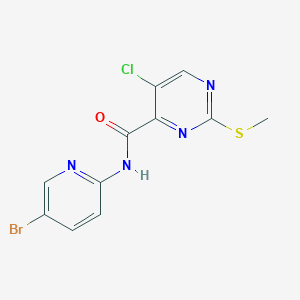
N-(2-chlorobenzyl)-2-(2,4-dioxo-3-(3,4,5-trimethoxyphenyl)-3,4-dihydroquinazolin-1(2H)-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Antitumor Activity
A series of 3-benzyl-substituted-4(3H)-quinazolinones, with structural similarities to the compound , were designed and synthesized. These compounds demonstrated broad-spectrum antitumor activity, showing significant potency against various cancer cell lines, including CNS, renal, breast, and leukemia, in some cases outperforming the positive control 5-fluorouracil (5-FU). Molecular docking studies suggested their potential mechanism of action could involve inhibition of key proteins such as EGFR-TK and B-RAF kinase, indicating their relevance in cancer therapy (Al-Suwaidan et al., 2016).
Antimicrobial Activity
New derivatives of 2-(4-(2-chloroacetyl)piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide were synthesized and evaluated for their antimicrobial properties. The compounds displayed significant antimicrobial activity, comparable to standard drugs like ciprofloxacin and fluconazole, against a range of pathogens. This study highlights the potential of these compounds as leads in developing new antimicrobial agents (Mehta et al., 2019).
Therapeutic Efficacy in Japanese Encephalitis
A novel anilidoquinoline derivative showed significant antiviral and antiapoptotic effects in vitro against Japanese encephalitis virus (JEV). In vivo studies in mice infected with JEV demonstrated a significant decrease in viral load and an increase in survival rates when treated with this compound, suggesting its potential therapeutic efficacy in treating Japanese encephalitis (Ghosh et al., 2008).
Structural Aspects and Properties
Research into the structural aspects and properties of salt and inclusion compounds of similar amide-containing isoquinoline derivatives has been conducted. These studies have provided insights into their chemical behavior and potential applications in developing new materials with enhanced optical properties (Karmakar et al., 2007).
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(2-chlorobenzyl)-2-(2,4-dioxo-3-(3,4,5-trimethoxyphenyl)-3,4-dihydroquinazolin-1(2H)-yl)acetamide involves the condensation of 2-chlorobenzylamine with 3,4-dihydroquinazolin-4-one, followed by the reaction of the resulting intermediate with 3,4,5-trimethoxybenzoyl chloride and acetic anhydride.", "Starting Materials": [ "2-chlorobenzylamine", "3,4-dihydroquinazolin-4-one", "3,4,5-trimethoxybenzoyl chloride", "acetic anhydride", "triethylamine", "dichloromethane", "diethyl ether", "sodium bicarbonate", "sodium chloride", "water" ], "Reaction": [ "Step 1: To a solution of 2-chlorobenzylamine (1.0 equiv) in dichloromethane, add triethylamine (1.2 equiv) and 3,4-dihydroquinazolin-4-one (1.0 equiv). Stir the reaction mixture at room temperature for 2 hours.", "Step 2: Add water to the reaction mixture and extract the product with dichloromethane. Dry the organic layer over sodium sulfate and evaporate the solvent to obtain the intermediate product.", "Step 3: To a solution of the intermediate product in diethyl ether, add 3,4,5-trimethoxybenzoyl chloride (1.2 equiv) and triethylamine (1.5 equiv). Stir the reaction mixture at room temperature for 2 hours.", "Step 4: Add water to the reaction mixture and extract the product with diethyl ether. Dry the organic layer over sodium sulfate and evaporate the solvent to obtain the crude product.", "Step 5: Purify the crude product by column chromatography using a mixture of dichloromethane and diethyl ether as the eluent.", "Step 6: To a solution of the purified product in acetic anhydride, add sodium bicarbonate (1.2 equiv) and stir the reaction mixture at room temperature for 2 hours.", "Step 7: Add water to the reaction mixture and extract the product with dichloromethane. Dry the organic layer over sodium sulfate and evaporate the solvent to obtain the final product as a white solid." ] } | |
CAS番号 |
899922-23-7 |
分子式 |
C26H24ClN3O6 |
分子量 |
509.94 |
IUPAC名 |
N-[(2-chlorophenyl)methyl]-2-[2,4-dioxo-3-(3,4,5-trimethoxyphenyl)quinazolin-1-yl]acetamide |
InChI |
InChI=1S/C26H24ClN3O6/c1-34-21-12-17(13-22(35-2)24(21)36-3)30-25(32)18-9-5-7-11-20(18)29(26(30)33)15-23(31)28-14-16-8-4-6-10-19(16)27/h4-13H,14-15H2,1-3H3,(H,28,31) |
InChIキー |
PRDFBMMTMKJXOV-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1OC)OC)N2C(=O)C3=CC=CC=C3N(C2=O)CC(=O)NCC4=CC=CC=C4Cl |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(E)-methyl 4-(2-(benzo[d]thiazol-2-yl)-2-cyanovinyl)benzoate](/img/structure/B2598736.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-3-(ethylthio)benzamide](/img/structure/B2598740.png)


![3-Tert-butyl-6-[(1-pyrrolidin-1-ylsulfonylpiperidin-4-yl)methoxy]pyridazine](/img/structure/B2598745.png)

![4-[2-[[4-(3,4-Dimethylphenyl)-3-oxopyrazin-2-yl]amino]ethyl]benzenesulfonamide](/img/structure/B2598747.png)

![2-Ethoxy-1-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]ethanone](/img/structure/B2598750.png)
![2-[(3-oxo-2-propan-2-yl-2H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]acetamide](/img/structure/B2598754.png)

![4-methyl-N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B2598758.png)
![2,4-dimethoxy-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide](/img/structure/B2598759.png)